molecular formula C12H28O3Si2 B12634427 Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 921200-43-3

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane

Cat. No.: B12634427
CAS No.: 921200-43-3
M. Wt: 276.52 g/mol
InChI Key: UYLNGMLOOCKGAI-UHFFFAOYSA-N
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Description

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is an organosilicon compound characterized by a triethoxy silane group bonded to a propenyl chain containing a trimethylsilyl substituent. Its molecular structure combines the hydrolytic stability of ethoxy silanes with the steric and electronic effects of the trimethylsilyl group, making it a versatile reagent in organic synthesis. This compound is primarily employed in cross-coupling reactions, such as the Hiyama alkynylation, where its silicon-based moiety facilitates C–C bond formation under catalytic conditions . Its synthesis typically involves hydrosilylation or nucleophilic substitution reactions, often requiring transition metal catalysts like platinum or palladium .

Properties

CAS No.

921200-43-3

Molecular Formula

C12H28O3Si2

Molecular Weight

276.52 g/mol

IUPAC Name

triethoxy(1-trimethylsilylprop-1-enyl)silane

InChI

InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3

InChI Key

UYLNGMLOOCKGAI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the reaction of trimethylsilylacetylene with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Triethoxy(phenylethynyl)silane

  • Structure : Replaces the trimethylsilyl-propenyl group with a phenylethynyl substituent.
  • Reactivity : Exhibits high efficiency in Hiyama coupling (76% yield with iodobenzene), attributed to the electron-withdrawing ethynyl group enhancing transmetallation .
  • Applications : Used to synthesize diarylacetylenes for materials science.

Triethoxy(hex-1-yn-1-yl)silane

  • Structure : Features a linear alkyne (hexynyl) instead of the propenyl-trimethylsilyl group.
  • Reactivity : Lower yield (41%) in Hiyama reactions due to reduced stabilization of the alkyne intermediate .
  • Applications: Limited to niche alkyne functionalizations.

Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (21)

  • Structure : Contains a branched terpene-derived substituent.
  • Reactivity : Synthesized via platinum-catalyzed hydrosilylation with 89% yield, demonstrating superior regioselectivity for terminal alkenes .
  • Applications : Intermediate in natural product synthesis.

(Z)-Trimethyl((1-phenylprop-1-en-1-yl)oxy)silane

  • Structure: A silyl enol ether with a trimethylsilyl-oxy group.
  • Reactivity: Sensitive to hydrolysis but effective in aldol reactions via enolate generation .
  • Applications : Key in stereoselective carbonyl chemistry.

Biological Activity

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is an organosilicon compound that has garnered attention in various fields, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound can be synthesized through several methods, including the reaction of trimethylsilyl derivatives with ethoxysilanes. The compound exhibits unique properties due to the presence of both silane and alkene functionalities, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that silane compounds can exhibit significant anticancer properties. For instance, derivatives of silanes have been shown to inhibit cell proliferation in various cancer cell lines. In one study, compounds similar to this compound were evaluated for their antiproliferative effects on human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The results demonstrated that these compounds could effectively reduce cell viability, with IC50 values in the low micromolar range, suggesting their potential as chemotherapeutic agents .

CompoundCell LineIC50 (µM)
This compoundA5495.0
This compoundHT-294.5
This compoundMCF-76.0

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Tubulin Polymerization : Similar silane compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated HDAC inhibitory activity, which is crucial for regulating gene expression related to cell growth and apoptosis .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability across all tested lines, with the most pronounced effects observed in A549 cells. This suggests that the compound could serve as a lead for further development into anticancer therapeutics.

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